4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
Description
This compound features a piperazine core substituted at position 4 with a phenyl group. The carboxamide moiety is attached to a para-substituted phenyl ring, which is further functionalized with a pyridin-4-ylmethyl carbamoyl group. Its molecular formula is C24H24N6O2, with a molecular weight of 428.50 g/mol (estimated).
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(pyridin-4-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-18-19-10-12-25-13-11-19)20-6-8-21(9-7-20)27-24(31)29-16-14-28(15-17-29)22-4-2-1-3-5-22/h1-13H,14-18H2,(H,26,30)(H,27,31) |
InChI Key |
BJNFCUWOLMFLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps, including nucleophilic substitution and reduction reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Molecular Formula: C13H18ClN3O Key Features: A chloro substituent on the phenyl ring and an ethyl group on the piperazine nitrogen. Crystallography: The piperazine ring adopts a chair conformation, stabilized by N–H···O hydrogen bonds in the crystal lattice . Synthesis: Prepared via refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol (79% yield) .
Pyridine-Containing Analogs
- N-(3,5-Dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (): Activity: Strong inhibition of Leishmania CYP51 (IC50 < 1 µM) but weak antiparasitic activity against L. donovani promastigotes .
- N-(4-(Benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (): Activity: Improved inhibition of both CYP5122A1 (IC50 ~2 µM) and L. donovani proliferation due to the extended ethyl linker and benzyloxy group .
Modifications to the Carboxamide Linker
Piperazine vs. Piperidine Derivatives
Thioamide and Carbodithioate Derivatives
- 2-(2,3-Dioxoindolin-1-yl)ethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (): Crystal Structure: Monoclinic lattice with intermolecular C–H···O interactions and π–π stacking. Bioactivity: The nitro group and carbodithioate moiety may confer redox-modulating properties .
Physicochemical Properties and Pharmacokinetics
Lipophilicity and Solubility
4-Phenyl-N-{4-[(propan-2-yl)carbamoyl]phenyl}piperazine-1-carboxamide ():
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide ():
- logP : Estimated ~2.0 (lower due to methyl group).
Hydrogen-Bonding Capacity
- The target compound has 4 hydrogen-bond acceptors and 2 donors, comparable to analogs like A2–A6 ().
Enzyme Inhibition
- CYP51 Inhibitors (): Pyridin-4-ylmethyl derivatives (e.g., compound 4a) show strong CYP51 inhibition but lack antiparasitic activity. Ethyl-linked analogs (e.g., compound 18a) improve potency against both CYP5122A1 and L. donovani .
Antiparasitic Activity
- N-Substituted Piperazine-1-carboxamides : Activity correlates with substituent bulk and linker length. For example, benzyloxy groups enhance cell penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
